5-(2-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(2-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-methoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired pyrido[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the methoxyphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
5-(2-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Pharmacology: The compound is evaluated for its neuroprotective and anti-neuroinflammatory properties.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with proteins such as ATF4 and NF-kB, which are involved in inflammatory and stress response pathways.
Pathways Involved: It inhibits the NF-kB inflammatory pathway and reduces endoplasmic reticulum stress, leading to neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit various biological activities such as antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives are known for their kinase inhibitory activity and potential as anticancer agents.
Uniqueness
5-(2-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl group enhances its interaction with molecular targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C15H13N3O3 |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H13N3O3/c1-18-13-12(14(19)17-15(18)20)10(7-8-16-13)9-5-3-4-6-11(9)21-2/h3-8H,1-2H3,(H,17,19,20) |
InChI Key |
AQVFILFDAAOZJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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